molecular formula C13H18O2 B13208929 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol

1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol

Cat. No.: B13208929
M. Wt: 206.28 g/mol
InChI Key: PCAYLPDIWVMYOH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with a suitable cyclopentane derivative under acidic or basic conditions. One common method includes the use of Grignard reagents, where 4-methoxybenzaldehyde reacts with a Grignard reagent derived from 3-methylcyclopentanone .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation or other large-scale organic synthesis techniques. The choice of method depends on the desired yield and purity, as well as the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield 1-(4-methoxyphenyl)-3-methylcyclopentanone, while reduction could produce various alcohol derivatives .

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-methylcyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in these interactions, potentially affecting pathways related to signal transduction or metabolic processes .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-methylcyclopentan-1-ol
  • 1-(4-Methoxyphenyl)-3-ethylcyclopentan-1-ol
  • 1-(4-Methoxyphenyl)-3-methylcyclohexan-1-ol

Uniqueness: The presence of both a methoxy group and a hydroxyl group on the cyclopentane ring provides distinct properties compared to similar compounds .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-10-7-8-13(14,9-10)11-3-5-12(15-2)6-4-11/h3-6,10,14H,7-9H2,1-2H3

InChI Key

PCAYLPDIWVMYOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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